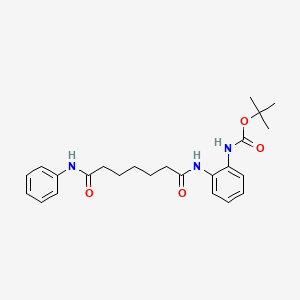

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide

Descripción

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide (CAS: 537034-15-4) is a synthetic compound structurally characterized by a heptanediamide backbone, a tert-butoxycarbonyl (Boc)-protected 2-aminophenyl group, and a terminal phenyl moiety. It is cataloged as an inhibitor of histone deacetylases (HDACs), enzymes critical for epigenetic regulation and implicated in cancer progression, neurodegeneration, and inflammatory diseases . The Boc group enhances stability during synthesis and modulates solubility, while the heptanediamide chain likely contributes to HDAC active-site binding .

Propiedades

IUPAC Name |

tert-butyl N-[2-[(7-anilino-7-oxoheptanoyl)amino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-24(2,3)31-23(30)27-20-15-11-10-14-19(20)26-22(29)17-9-5-8-16-21(28)25-18-12-6-4-7-13-18/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3,(H,25,28)(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNCPUKVONEFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)CCCCCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724459 | |

| Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217017-33-8 | |

| Record name | tert-Butyl {2-[(7-anilino-7-oxoheptanoyl)amino]phenyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide typically involves the following steps:

Protection of the Amino Group: The amino group of 2-aminophenyl is protected using tert-butyloxycarbonyl (Boc) to form N2-Boc-2-aminophenyl.

Formation of Heptanediamide Backbone: The heptanediamide backbone is synthesized by reacting heptanediamine with a suitable carboxylic acid derivative.

Coupling Reaction: The Boc-protected aminophenyl is then coupled with the heptanediamide backbone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, chromatography, and recrystallization to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Cancer Therapy

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inhibiting HDACs, these compounds can induce apoptosis in cancer cells and potentially enhance the efficacy of other chemotherapeutic agents .

1.2 Neuroprotection

The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases. Studies have indicated that it could modulate pathways involved in neuronal survival and death, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier (BBB) is a significant advantage, allowing it to exert effects directly within the central nervous system .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide is crucial for optimizing its therapeutic potential. Modifications to the Boc group and the phenyl rings can lead to variations in biological activity, solubility, and pharmacokinetics. For instance:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of Boc group | Increased potency against HDACs | |

| Alteration of phenyl substituents | Changes in selectivity for cancer cell types |

Case Studies

3.1 In Vitro Studies

In vitro studies have demonstrated that N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values indicate its effectiveness at low concentrations, suggesting a potent mechanism of action that warrants further investigation .

3.2 Animal Models

In vivo studies using animal models have shown that this compound can reduce tumor growth significantly when administered alongside standard chemotherapy regimens. The observed synergistic effects highlight its potential as an adjunct therapy in cancer treatment protocols .

Mecanismo De Acción

The mechanism of action of N-(N2-Boc-2-Aminophenyl)-N’-phenylheptanediamide involves its interaction with specific molecular targets and pathways. The Boc-protected aminophenyl group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The phenyl group provides hydrophobic interactions, while the heptanediamide backbone offers structural stability.

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected HDAC Inhibitors

Key Findings:

Target Specificity: N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide lacks explicit isoform specificity data, suggesting it may act as a broad-spectrum HDAC inhibitor. In contrast, JNJ-26481585 selectively inhibits HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11, making it a tool for studying specific epigenetic pathways . APHA Compound 8 is described as a synthetic HDAC inhibitor but lacks mechanistic details, limiting its utility in isoform-specific studies .

Cost and Accessibility :

- The target compound is moderately priced ($430.00/10 mg), positioning it between low-cost options like APHA Compound 8 ($84.00/1 mg) and higher-tier inhibitors like JNJ-26481585 ($315.00/5 mg).

- CPTH2 offers the lowest cost per milligram ($23.00/mg) but shares the target compound’s lack of isoform specificity .

Structural and Functional Nuances: The Boc group in the target compound may improve metabolic stability compared to non-protected analogs like APHA Compound 8, though this requires experimental validation .

Research Implications

- N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide is suitable for preliminary studies requiring cost-effective HDAC inhibition without isoform specificity.

- For targeted epigenetic modulation, JNJ-26481585 is preferable despite its higher cost.

- Further studies should address the target compound’s pharmacokinetics, isoform selectivity, and cytotoxicity to clarify its niche relative to peers.

Actividad Biológica

N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being explored for various therapeutic applications, particularly in the fields of oncology and biochemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide typically involves several key steps:

- Formation of the Aminophenyl Core : Starting from 2-aminophenol, the Boc (tert-butyloxycarbonyl) protecting group is introduced to enhance stability and solubility.

- Heptanediamide Backbone Construction : The heptanediamide structure is formed through coupling reactions with appropriate amines.

- Final Coupling : The final product is obtained by coupling the Boc-protected amino group with a phenyl group.

This multi-step synthesis allows for the introduction of specific functional groups that may enhance biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 values indicate significant antiproliferative activity.

- Lung Cancer (H460) : Exhibits promising growth inhibition compared to standard chemotherapeutics.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Research indicates that it may inhibit class IIa HDACs, which are involved in epigenetic regulation of gene expression. This inhibition can lead to reactivation of tumor suppressor genes and apoptosis in cancer cells .

- Targeting Vascular Endothelial Growth Factor Receptor (VEGFR) : Preliminary studies suggest that this compound may interact with VEGFR, inhibiting angiogenesis in tumors .

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 5.6 | |

| Antiproliferative | H460 | 6.1 | |

| HDAC Inhibition | HDAC4-VP16 | 5.0 | |

| VEGFR Inhibition | Various Tumors | 0.39 |

Case Study 1: Inhibition of HDACs

In a study examining the effects on HDACs, N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide demonstrated a dose-dependent inhibition of HDAC4 activity. This was shown to enhance the expression of MEF2-targeted genes, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anticancer Efficacy

A comparative analysis was conducted using N-(N2-Boc-2-Aminophenyl)-N'-phenylheptanediamide against established chemotherapeutics like doxorubicin and paclitaxel. The compound exhibited comparable or superior efficacy in inhibiting cell proliferation in vitro, suggesting its viability as a novel anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.